2-(1H-imidazol-1-yl)-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine
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Overview
Description
2-(1H-IMIDAZOL-1-YL)-4-PHENYL-6-(1-PYRROLIDINYL)-1,3,5-TRIAZINE is a heterocyclic compound that features an imidazole ring, a phenyl group, and a pyrrolidine ring attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-IMIDAZOL-1-YL)-4-PHENYL-6-(1-PYRROLIDINYL)-1,3,5-TRIAZINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 1H-imidazole, phenyl hydrazine, and pyrrolidine with a triazine derivative under reflux conditions can yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(1H-IMIDAZOL-1-YL)-4-PHENYL-6-(1-PYRROLIDINYL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(1H-IMIDAZOL-1-YL)-4-PHENYL-6-(1-PYRROLIDINYL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-IMIDAZOL-1-YL)-4-PHENYL-6-(1-PYRROLIDINYL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and pyrrolidine groups contribute to the compound’s binding affinity and specificity. The triazine core can participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-IMIDAZOL-1-YL)-4-PHENYL-6-(1-MORPHOLINYL)-1,3,5-TRIAZINE
- 2-(1H-IMIDAZOL-1-YL)-4-PHENYL-6-(1-PIPERIDINYL)-1,3,5-TRIAZINE
- 2-(1H-IMIDAZOL-1-YL)-4-PHENYL-6-(1-PYRROLIDINYL)-1,3,5-OXADIAZINE
Uniqueness
2-(1H-IMIDAZOL-1-YL)-4-PHENYL-6-(1-PYRROLIDINYL)-1,3,5-TRIAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring enhances its potential for bioactivity, while the triazine core provides stability and versatility in chemical reactions. The phenyl and pyrrolidine groups further contribute to its unique characteristics, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N6 |
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Molecular Weight |
292.34 g/mol |
IUPAC Name |
2-imidazol-1-yl-4-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C16H16N6/c1-2-6-13(7-3-1)14-18-15(21-9-4-5-10-21)20-16(19-14)22-11-8-17-12-22/h1-3,6-8,11-12H,4-5,9-10H2 |
InChI Key |
PWWHSXBDYQYJLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N3C=CN=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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